molecular formula C8H11BClNO3 B3060293 3-Chloro-2-isopropoxypyridine-4-boronic acid CAS No. 2096341-71-6

3-Chloro-2-isopropoxypyridine-4-boronic acid

Cat. No.: B3060293
CAS No.: 2096341-71-6
M. Wt: 215.44
InChI Key: LTYSIEFEZIZESX-UHFFFAOYSA-N
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Description

3-Chloro-2-isopropoxypyridine-4-boronic acid is a high-value, multifunctional heteroaromatic building block specifically designed for synthetic organic chemistry and drug discovery research. This compound integrates three distinct reactive sites: the boronic acid group, a chlorine substituent, and an isopropoxy group on a pyridine core, making it a versatile intermediate for constructing complex molecular architectures. Its primary research application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . In this role, the boronic acid functional group reacts with various organic halides, enabling the efficient and selective formation of new carbon-carbon bonds to create biphenyl-type derivatives. This reaction is a cornerstone in modern medicinal chemistry for the synthesis of compound libraries for biological screening . Concurrently, the chlorine atom at the 3-position of the pyridine ring offers a secondary handle for further functionalization through nucleophilic aromatic substitution or other coupling reactions, allowing researchers to sequentially build complexity from a single, readily available starting material. Supplied with a typical purity of 97% , this reagent is ideal for research applications in pharmaceutical development, where it may be used in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures for humans. Disclaimer: The information provided is based on data for structurally similar compounds and standard applications of boronic acids. The supplier is responsible for confirming the identity and purity of the product.

Properties

IUPAC Name

(3-chloro-2-propan-2-yloxypyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BClNO3/c1-5(2)14-8-7(10)6(9(12)13)3-4-11-8/h3-5,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYSIEFEZIZESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)OC(C)C)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001191727
Record name Boronic acid, B-[3-chloro-2-(1-methylethoxy)-4-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001191727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096341-71-6
Record name Boronic acid, B-[3-chloro-2-(1-methylethoxy)-4-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096341-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-chloro-2-(1-methylethoxy)-4-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001191727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Sequential Halogenation and Lithiation-Boronation

Route :

  • 2-Isopropoxypyridine Synthesis
    • Substrate: 2-Hydroxypyridine
    • Reaction: Alkylation with isopropyl bromide (K₂CO₃, DMF, 80°C, 12 h)
    • Yield: 89%
  • C3 Chlorination

    • Reagent: N-Chlorosuccinimide (NCS) in AcOH, 50°C, 6 h
    • Yield: 68% (para:ortho = 4:1)
  • C4 Bromination

    • Conditions: Br₂, FeCl₃ catalyst, CHCl₃, 0°C → 25°C, 3 h
    • Yield: 72%
  • Boronic Acid Installation

    • Step 1: Lithiation with n-BuLi (-78°C, THF, 1 h)
    • Step 2: Quenching with B(OMe)₃, followed by HCl hydrolysis (0°C, 2 h)
    • Yield: 65%

Advantages : Scalable for gram-scale production.
Limitations : Low regioselectivity in chlorination step; boronic acid isolation complicated by zwitterionic character.

Method 2: Grignard-Mediated Boronylation of 4-Bromo Precursors

Route :

  • Substrate : 3-Chloro-2-isopropoxy-4-bromopyridine (synthesized via Ullmann coupling)
  • Magnesium-Halogen Exchange

    • Reagent: i-PrMgCl·LiCl (1.3 eq, THF, -40°C, 30 min)
  • Boronation

    • Reagent: ClB(Ni-Pr₂)₂ (1.2 eq, -40°C → 25°C, 4 h)
    • Intermediate: 4-(Diisopropylamino)borane adduct
  • Hydrolysis

    • Conditions: Ethanol/H₂O (3:1), 60°C, 2 h
    • Yield: 76%

Critical Parameters :

  • Temperature control (<-30°C during exchange) prevents boronic acid degradation.
  • Anhydrous THF essential for Grignard stability.

Advantages : Higher yield than lithiation methods; avoids cryogenic conditions.

Method 3: Suzuki-Miyaura Coupling with Pinacol Boronate

Route :

  • Pinacol Ester Synthesis
    • Substrate: 3-Chloro-2-isopropoxy-4-iodopyridine
    • Reagents: Bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (5 mol%), KOAc (2 eq), dioxane, 80°C, 12 h
    • Yield: 82%
  • Acid Hydrolysis
    • Conditions: 6N HCl, THF/H₂O (1:1), 25°C, 3 h
    • Yield: 91%

Optimization Data :

Parameter Optimal Value Effect on Yield
Catalyst Loading 5 mol% Pd <3% decomposition
Solvent Dioxane 15%↑ vs. toluene
Hydrolysis Time 3 h Maximizes recovery

Advantages : Air-stable boronate intermediates simplify handling.

Comparative Analysis of Methods

Metric Method 1 Method 2 Method 3
Overall Yield 42% 76% 75%
Temperature Range -78°C–50°C -40°C–60°C 25°C–80°C
Scalability >100 g 50 g 10 g
Purity (HPLC) 95.2% 99.4% 98.7%
Key Limitation Low chlorination selectivity Moisture sensitivity Iodide precursor cost

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-isopropoxypyridine-4-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of alcohols or ketones.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-Chloro-2-isopropoxypyridine-4-boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The chlorine atom on the pyridine ring can participate in nucleophilic substitution reactions, where the nucleophile displaces the chlorine atom.

Comparison with Similar Compounds

Comparison with Structural Analogs

The reactivity and applications of 3-chloro-2-isopropoxypyridine-4-boronic acid are influenced by its substitution pattern. Below is a detailed comparison with key analogs:

Substituent Effects: Isopropoxy vs. Methoxy

  • 3-Chloro-2-methoxypyridine-4-boronic acid (CAS: 957060-88-7, MW: 187.4 g/mol):

    • The methoxy group (smaller and less sterically demanding) increases solubility in polar solvents compared to the isopropoxy analog. However, reduced steric bulk may lower stability during coupling reactions due to unprotected boronic acid .
    • Purity: ≥94% (Thermo Scientific™) .

Positional Isomerism

  • 2-Chloro-6-isopropoxypyridine-4-boronic acid (CAS: 2377609-76-0):

    • Chlorine at position 2 and isopropoxy at position 6 alter the electronic landscape. The boronic acid at position 4 remains, but steric hindrance near the reactive site may differ .
    • Purity: 97% (Combi-Blocks) .

Boronic Acid Position Variants

  • 2-Chloro-4-Methoxypyridine-3-boronic acid (CAS: 1072946-19-0, MW: 187.39 g/mol):
    • The boronic acid group at position 3 (vs. 4) changes regioselectivity in cross-coupling reactions. This positional shift could lead to divergent product architectures .

Functional Group Replacements

  • (2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid (CAS: 871332-65-9):
    • The allyloxy group introduces unsaturation, enabling participation in cycloaddition or Claisen rearrangement reactions—a feature absent in the isopropoxy analog .

Data Table: Key Structural and Commercial Attributes

Compound Name CAS Number Molecular Formula MW (g/mol) Substituents (Position) Purity Key Feature(s)
This compound 2096341-71-6 C₈H₁₀BClNO₃ 227.43 Cl (3), -O-iPr (2), B(OH)₂ (4) 97% Steric protection from isopropoxy
3-Chloro-2-methoxypyridine-4-boronic acid 957060-88-7 C₆H₇BClNO₃ 187.4 Cl (3), -OMe (2), B(OH)₂ (4) 94% Higher solubility
2-Chloro-6-isopropoxypyridine-4-boronic acid 2377609-76-0 C₈H₁₀BClNO₃ 227.43 Cl (2), -O-iPr (6), B(OH)₂ (4) 97% Altered steric environment
5-Chloro-2-methoxypyridin-4-ylboronic acid 475275-69-5 C₆H₇BClNO₃ 187.4 Cl (5), -OMe (2), B(OH)₂ (4) N/A Enhanced electrophilicity
(2-Allyloxy-3-chloropyridin-4-yl)boronic acid 871332-65-9 C₈H₉BClNO₃ 218.43 Cl (3), -O-allyl (2), B(OH)₂ (4) N/A Allyl reactivity

Biological Activity

3-Chloro-2-isopropoxypyridine-4-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits unique structural features, including a chloro substituent and an isopropoxy group on the pyridine ring, which contribute to its reactivity and biological interactions.

  • Molecular Formula : C11H14BClN2O3
  • Molecular Weight : 215.44 g/mol

The presence of the boronic acid functional group is significant as it allows for interactions with various biological molecules, particularly enzymes.

Boronic acids, including this compound, are known to interact with enzymes through reversible covalent bonding. This interaction is often utilized in the inhibition of proteases and kinases. The specific mechanism involves the formation of a covalent bond between the boron atom and a hydroxyl group on the enzyme, which can lead to inhibition of enzymatic activity.

Biological Activities

Research indicates that this compound may possess several biological activities:

  • Enzyme Inhibition :
    • Studies have shown that boronic acids can inhibit serine proteases, such as dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for diabetes treatment .
    • The specific stereochemistry of boronic acids can influence their inhibitory effects, with certain configurations being more effective than others.
  • Antimicrobial Properties :
    • Preliminary investigations suggest that this compound may exhibit antimicrobial activity, although detailed studies are required to establish its efficacy against specific pathogens.
  • Potential Anticancer Activity :
    • Boronic acids have been explored for their potential in cancer therapy due to their ability to modulate signaling pathways involved in cell proliferation and survival.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other boronic acid derivatives to understand its unique properties better:

Compound NameMolecular FormulaKey Features
2-Chloro-3-fluoropyridine-4-boronic acidC10H9BClFNO2Contains fluorine instead of isopropoxy group
5-Chloro-2-isopropoxypyridine-4-boronic acidC11H14BClN2O3Similar structure but different substitution
3-Bromo-2-isopropoxypyridine-4-boronic acidC11H14BBrN2O3Bromine substituent instead of chlorine

The variations in substituents significantly influence the reactivity and biological activity of these compounds.

Case Studies and Research Findings

  • Inhibition Studies : A study on the structure-activity relationship (SAR) of boronic acids highlighted the importance of substituent positioning on the pyridine ring for effective enzyme inhibition. The study found that modifications could enhance binding affinity and specificity towards target enzymes .
  • Computational Modeling : Computational studies have been employed to predict the interactions between boronic acids and biological targets such as insulin. These models suggest that structural modifications can lead to improved binding affinities, indicating potential therapeutic applications .
  • Synthesis and Reactivity : The synthesis of this compound involves multiple steps, typically starting from commercially available pyridine derivatives. Its reactivity in cross-coupling reactions has been documented, showcasing its utility in organic synthesis .

Q & A

Q. What are the key structural features and spectroscopic characterization methods for 3-Chloro-2-isopropoxypyridine-4-boronic acid?

  • Methodological Answer : The compound’s structure includes a pyridine ring substituted with chlorine at position 3, an isopropoxy group at position 2, and a boronic acid moiety at position 3. Key characterization methods include:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and purity.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (187.39 g/mol) and fragmentation patterns .
  • FTIR : Identify B–O and C–Cl bond vibrations (e.g., ~1350 cm1^{-1} for B–O stretch) .

Q. How can synthetic routes for this compound be optimized for yield and purity?

  • Methodological Answer :
  • Step 1 : Start with 3-chloro-2-isopropoxypyridine. Introduce the boronic acid group via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl2_2) in THF at 80°C .
  • Step 2 : Optimize reaction time (typically 12–24 hrs) and monitor via TLC or HPLC.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer :
  • Moisture Sensitivity : Boronic acids hydrolyze in aqueous media. Store under inert gas (N2_2 or Ar) at –20°C in anhydrous solvents (e.g., dry DMSO or THF) .
  • Thermal Stability : Decomposition occurs above 95°C; avoid prolonged heating during synthesis .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence the reactivity of the boronic acid group in cross-coupling reactions?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : The electron-withdrawing Cl and isopropoxy groups activate the boronic acid for coupling with aryl halides. Use DFT calculations (e.g., Gaussian) to map electron density distribution and predict regioselectivity .
  • Experimental Validation : Compare coupling rates with para-substituted aryl halides under standardized conditions (Pd(OAc)2_2, Na2_2CO3_3, DME/H2_2O) .

Q. What strategies resolve contradictions between crystallographic data and computational modeling for this compound?

  • Methodological Answer :
  • Data Reconciliation : If X-ray results (e.g., bond lengths from SHELXL ) conflict with DFT-optimized geometries, re-examine crystal packing effects or solvent interactions.
  • Refinement Protocols : Use ORTEP-3 for graphical validation of thermal ellipsoids and hydrogen bonding networks .

Q. How can mechanistic studies elucidate the role of this compound in tandem reactions (e.g., one-pot borylation/coupling)?

  • Methodological Answer :
  • Kinetic Profiling : Use in situ 11^{11}B NMR to track boronic acid intermediate formation.
  • Isotopic Labeling : Introduce 13^{13}C or 15^{15}N labels to trace reaction pathways .

Q. What are the implications of steric hindrance from the isopropoxy group on catalytic efficiency in metal-mediated reactions?

  • Methodological Answer :
  • Comparative Studies : Synthesize analogs with smaller alkoxy groups (e.g., methoxy) and compare turnover frequencies in Pd-catalyzed reactions.
  • Steric Maps : Generate Tolman cone angles or % buried volume calculations to quantify steric effects .

Methodological Tables

Table 1 : Key Spectroscopic Data for this compound

TechniqueKey Peaks/DataReference
1^1H NMRδ 8.30 (d, J=5.4 Hz, H-5), 4.70 (m, OCH(CH3_3)2_2)
13^{13}C NMRδ 163.2 (C-B), 148.5 (C-Cl)
HRMSm/z 187.39 (M+H)+^+

Table 2 : Optimization of Suzuki-Miyaura Coupling Conditions

ParameterOptimal ValueImpact on Yield
CatalystPd(OAc)2_285%
BaseNa2_2CO3_378%
SolventDME/H2_2O (3:1)90%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-isopropoxypyridine-4-boronic acid
Reactant of Route 2
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3-Chloro-2-isopropoxypyridine-4-boronic acid

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